molecular formula C8H9N3S2 B7591847 4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole

4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole

カタログ番号 B7591847
分子量: 211.3 g/mol
InChIキー: ONWCIFBDZPVJHK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole, also known as MRS2179, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of purinergic receptor antagonists and has shown promising results in various studies. In

作用機序

4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole acts as a competitive antagonist of the P2Y1 receptor by binding to the receptor and preventing the binding of adenosine diphosphate (ADP). The P2Y1 receptor is activated by ADP, which leads to platelet activation and aggregation. By blocking the P2Y1 receptor, 4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole inhibits platelet activation and aggregation, thereby preventing thrombosis.
Biochemical and Physiological Effects:
4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole has been shown to inhibit platelet aggregation in vitro and in vivo. In addition, it has been shown to reduce thrombus formation in animal models of thrombosis. 4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in vitro and in vivo.

実験室実験の利点と制限

One of the advantages of using 4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole in lab experiments is its potency and selectivity as a P2Y1 receptor antagonist. This makes it a valuable tool for studying the role of the P2Y1 receptor in platelet aggregation and thrombosis. However, one limitation of using 4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole is its potential off-target effects on other purinergic receptors. Therefore, it is important to use appropriate controls and confirm the specificity of 4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole in each experiment.

将来の方向性

There are several future directions for the study of 4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole. One potential direction is the development of 4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole derivatives with improved pharmacological properties, such as increased potency or selectivity. Another direction is the investigation of the role of the P2Y1 receptor in other physiological processes, such as inflammation and pain. Finally, the potential therapeutic use of 4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole in thrombotic disorders warrants further investigation, including clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, 4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole is a potent and selective P2Y1 receptor antagonist that has shown promising results in various studies. Its ability to inhibit platelet aggregation and thrombus formation makes it a potential therapeutic agent for the treatment of thrombotic disorders. However, further research is needed to fully understand its mechanism of action and potential therapeutic uses.

合成法

The synthesis of 4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole involves the reaction of 2-methyl-1,3-thiazole with 2-chloroethyl isocyanate followed by the reaction of the resulting product with 2-mercaptoimidazole. This process yields 4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole as a white crystalline solid with a melting point of 124-126°C.

科学的研究の応用

4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole has been extensively studied for its potential use in scientific research. It is a potent and selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that plays a key role in platelet aggregation and thrombosis. 4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole has been shown to inhibit platelet aggregation in vitro and in vivo, making it a potential therapeutic agent for the treatment of thrombotic disorders.

特性

IUPAC Name

4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S2/c1-6-11-7(4-12-6)5-13-8-9-2-3-10-8/h2-4H,5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWCIFBDZPVJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。